molecular formula C8H15NO2 B13902649 (S)-2-(3-Methylpiperidin-1-yl)acetic acid

(S)-2-(3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B13902649
M. Wt: 157.21 g/mol
InChI Key: FVULGLRBNFRVTR-ZETCQYMHSA-N
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Description

(S)-2-(3-Methylpiperidin-1-yl)acetic acid is a chiral compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Methylpiperidin-1-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method is the asymmetric synthesis from commercially available starting materials such as D-phenylglycinol and delta-valerolactone . The alkylation process can be carried out with or without the protection of the hydroxyl group, which affects the consumption of reagents like s-BuLi and the diastereomeric excess of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of protective groups to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Methylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-4-ylidene)acetic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 1-Methylpiperidine-3-carboxylic acid
  • 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
  • (3-Oxopiperazin-1-yl)acetic acid
  • 2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid

Uniqueness

(S)-2-(3-Methylpiperidin-1-yl)acetic acid is unique due to its specific chiral configuration, which can impart distinct biological activities and selectivity in chemical reactions. This makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[(3S)-3-methylpiperidin-1-yl]acetic acid

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

FVULGLRBNFRVTR-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCCN(C1)CC(=O)O

Canonical SMILES

CC1CCCN(C1)CC(=O)O

Origin of Product

United States

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